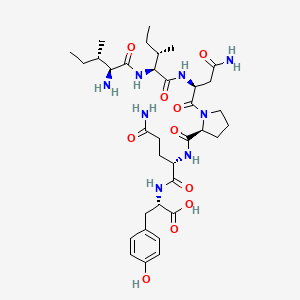
L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine is a peptide compound composed of six amino acids: L-isoleucine, L-asparagine, L-proline, L-glutamine, and L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-glutamine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-asparagine, L-isoleucine, and L-isoleucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently extracted and purified.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidative modifications, particularly at the tyrosine residue.
Reduction: Reduction of disulfide bonds if present in a modified form.
Substitution: Amino acid substitution reactions to modify the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling agents like carbodiimides.
Major Products
Hydrolysis: Individual amino acids (L-isoleucine, L-asparagine, L-proline, L-glutamine, L-tyrosine).
Oxidation: Oxidized forms of the peptide.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating potential therapeutic effects and drug delivery mechanisms.
Medicine: Exploring its role in disease models and potential as a biomarker.
Industry: Utilizing its properties in biotechnology and material science.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features.
L-Leucyl-L-isoleucine: A dipeptide with comparable amino acid composition.
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with overlapping amino acid sequences.
Uniqueness
L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial purposes.
Properties
CAS No. |
820211-06-1 |
|---|---|
Molecular Formula |
C35H54N8O10 |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C35H54N8O10/c1-5-18(3)28(38)32(49)42-29(19(4)6-2)33(50)40-23(17-27(37)46)34(51)43-15-7-8-25(43)31(48)39-22(13-14-26(36)45)30(47)41-24(35(52)53)16-20-9-11-21(44)12-10-20/h9-12,18-19,22-25,28-29,44H,5-8,13-17,38H2,1-4H3,(H2,36,45)(H2,37,46)(H,39,48)(H,40,50)(H,41,47)(H,42,49)(H,52,53)/t18-,19-,22-,23-,24-,25-,28-,29-/m0/s1 |
InChI Key |
MYQJZQHGSXOPCY-QHAJMYEGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
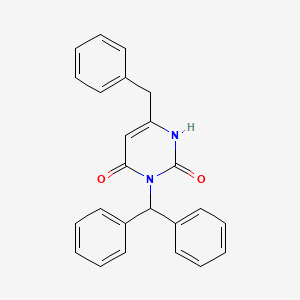

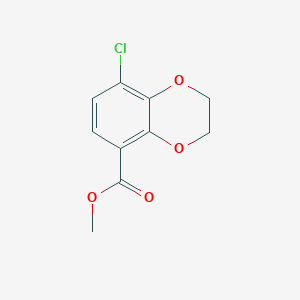

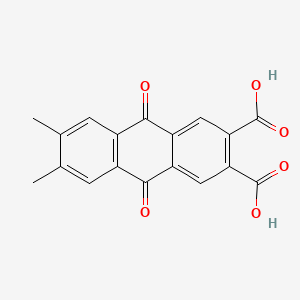
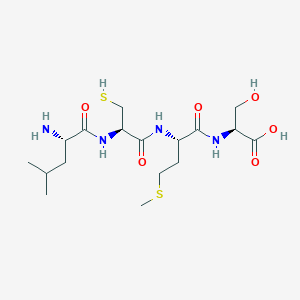
![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
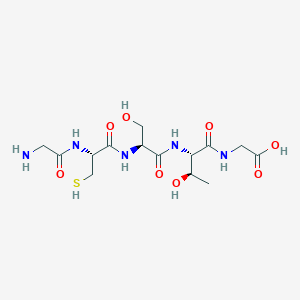
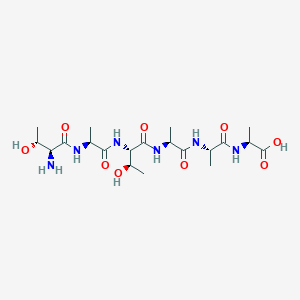
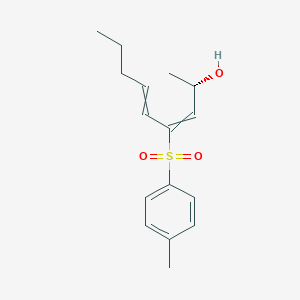
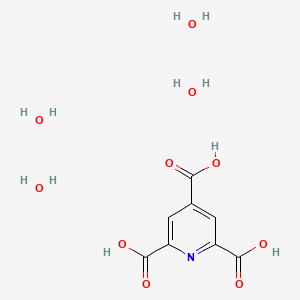
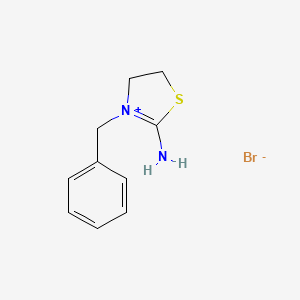
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
